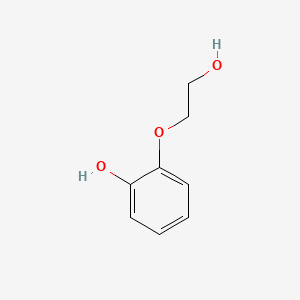

2-(2-Hydroxyethoxy)phenol

概要

説明

2-(2-Hydroxyethoxy)phenol is an organic compound with the molecular formula C8H10O3. It is a colorless to pale yellow solid that is soluble in water. This compound is known for its phenolic structure, which includes a hydroxyl group attached to a benzene ring, and an ethoxy group, which provides additional reactivity and solubility properties .

準備方法

Synthetic Routes and Reaction Conditions: 2-(2-Hydroxyethoxy)phenol can be synthesized through the reaction of catechol (1,2-dihydroxybenzene) with ethylene glycol. The reaction typically involves the use of a catalyst, such as praseodymium-loaded SAPO molecular sieve, to facilitate the etherification process .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .

化学反応の分析

Types of Reactions: 2-(2-Hydroxyethoxy)phenol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydroxy derivatives.

Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.

Major Products Formed:

Oxidation: Quinones and related compounds.

Reduction: Dihydroxy derivatives.

Substitution: Halogenated or nitrated phenols.

科学的研究の応用

Chemical Research Applications

1. Synthesis of Macrocyclic Compounds

2-(2-Hydroxyethoxy)phenol serves as a key building block in the synthesis of macrocyclic compounds, particularly lipophilic benzocrown ethers. These compounds are utilized in various chemical applications due to their ability to selectively bind cations and anions, making them valuable in ion-selective electrodes and sensors .

2. Cyclization Reactions

Recent studies have demonstrated the compound's potential in cyclization reactions, particularly under acidic conditions. For instance, the cyclization of 2-(2-hydroxyethyl)phenol using dimethyl carbonate (DMC) has been optimized to yield cyclic ethers efficiently. This reaction pathway is significant for developing new synthetic methodologies in organic chemistry .

Biological Applications

1. Antioxidant Activity

The antioxidant properties of this compound are noteworthy. The phenolic structure allows it to scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This property is crucial for developing potential therapeutic agents aimed at combating oxidative damage.

2. Antimicrobial Properties

Preliminary research indicates that this compound exhibits antimicrobial activity against various pathogens. Its mechanism may involve disrupting microbial cell membranes or interfering with metabolic processes, positioning it as a candidate for further pharmacological exploration .

3. Anti-inflammatory Effects

Emerging evidence suggests that this compound can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. This activity could lead to its application in treating inflammatory diseases.

Industrial Applications

1. Pharmaceutical Intermediate

In the pharmaceutical industry, this compound is recognized as an essential intermediate for synthesizing various drugs, including doxazosin, which is used to treat hypertension and benign prostatic hyperplasia. Its preparation methods have been optimized for efficiency and safety, utilizing catechol and ethylene glycol as raw materials .

2. Production of Polymers and Resins

The compound is also utilized in producing polymers and resins due to its favorable chemical properties. Its reactivity allows it to participate in polymerization reactions, contributing to the development of advanced materials with specific functionalities.

Case Studies

1. Synthesis of Macrocycles

A study demonstrated the successful synthesis of macrocycles based on this compound with both aliphatic and aromatic linkers. This work highlights the compound's versatility as a precursor for complex molecular architectures that have applications in materials science and drug delivery systems .

2. Cyclization Reaction Optimization

Research focused on optimizing cyclization reactions involving 2-(2-hydroxyethyl)phenol has shown promising results regarding yield and selectivity. The study employed various catalysts and reaction conditions to enhance the efficiency of cyclic ether formation, indicating potential industrial applications for this reaction methodology .

作用機序

The mechanism of action of 2-(2-Hydroxyethoxy)phenol involves its interaction with various molecular targets:

Antioxidant Activity: The phenolic hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, affecting biochemical pathways.

類似化合物との比較

- 2-Hydroxyethoxybenzaldehyde

- 2-Hydroxyethoxybenzoic acid

- 2-Hydroxyethoxyphenylacetic acid

Comparison: 2-(2-Hydroxyethoxy)phenol is unique due to its specific combination of hydroxyl and ethoxy groups, which confer distinct reactivity and solubility properties. Compared to similar compounds, it offers a balance of hydrophilicity and reactivity, making it versatile for various applications .

生物活性

2-(2-Hydroxyethoxy)phenol, also known by its chemical formula C₈H₁₀O₃, is an aromatic compound with significant biological activity. This article explores its properties, potential applications, and the underlying mechanisms of action based on diverse research findings.

Chemical Structure and Properties

This compound features a phenolic structure with a hydroxyethoxy substituent, enhancing its solubility in biological systems. Its molecular weight is approximately 154.16 g/mol. The compound's structure allows for various interactions that are crucial for its biological activity, particularly its antioxidant and antimicrobial properties.

1. Antioxidant Activity

The antioxidant potential of this compound is one of its most notable characteristics. Research indicates that compounds with phenolic structures can scavenge free radicals, inhibit lipid oxidation, and reduce hydroperoxide formation, which are key mechanisms in mitigating oxidative stress .

- Mechanism of Action : The phenolic hydroxyl group can donate hydrogen atoms to neutralize free radicals, effectively reducing oxidative damage in cells.

2. Antimicrobial Properties

Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens. The compound's ability to disrupt microbial cell membranes or interfere with metabolic processes could be responsible for this effect.

- Case Studies : Specific studies on derivatives of this compound have indicated potential efficacy against bacteria and fungi, making it a candidate for further pharmacological exploration.

3. Anti-inflammatory Effects

Emerging evidence points to the anti-inflammatory properties of this compound. This activity may be linked to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways.

Synthesis and Applications

This compound serves as a precursor in the synthesis of various complex molecules, including macrocyclic lipophilic benzocrown ethers. These compounds have applications in ion transport mechanisms and sensor development.

Synthesis Methods

Several methods exist for synthesizing this compound, including:

- Direct Alkylation : Often favored for its simplicity and efficiency.

- Cyclization Reactions : Utilizing dimethyl carbonate (DMC) under acidic conditions has been explored to yield cyclic derivatives .

Research Findings Summary

特性

IUPAC Name |

2-(2-hydroxyethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4,9-10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMCOCUDBDKVWRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5063607 | |

| Record name | Phenol, 2-(2-hydroxyethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4792-78-3 | |

| Record name | 2-(2-Hydroxyethoxy)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4792-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2-(2-hydroxyethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004792783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-(2-hydroxyethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2-(2-hydroxyethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-hydroxyethoxy)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.042 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 2-(2-Hydroxyethoxy)phenol utilized in the synthesis of benzo-fused heterocycles?

A1: this compound serves as a key starting material in the synthesis of benzodioxine, a six-membered heterocyclic compound containing two oxygen atoms. [] The process involves reacting this compound with dimethyl carbonate (DMC) in the presence of DABCO (1,4-Diazabicyclo[2.2.2]octane) as a base. This reaction proceeds through a BAc2 mechanism, forming a cyclic carbonate intermediate, which then undergoes intramolecular cyclization via a BAl2 mechanism to yield the benzodioxine derivative. []

Q2: What role does this compound play in the synthesis of macrocycles with metal-binding properties?

A2: this compound acts as the foundational building block for creating diverse macrocyclic structures. [] By connecting this molecule with various aliphatic and aromatic linkers, researchers synthesized a series of macrocycles with ring sizes ranging from 23 to 28 atoms. These macrocycles incorporate oxygen and nitrogen donor atoms, resulting in structures capable of binding metal ions. The synthesized macrocycles were then investigated for their ability to extract metal picrates, demonstrating their potential application in metal separation and sensing. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。